2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine
Description
2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound featuring a pyridine ring fused to a 1,3-thiazole moiety substituted at the 4-position with a 3-nitrophenyl group. This structure combines electron-deficient aromatic systems (pyridine and nitro groups) with the sulfur-containing thiazole ring, which is often associated with biological activity.
Properties
IUPAC Name |
4-(3-nitrophenyl)-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-17(19)11-5-3-4-10(8-11)13-9-20-14(16-13)12-6-1-2-7-15-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAQPKLXTQEGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then reacted with 2-bromopyridine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Substitution Reactions
The pyridine ring in the compound can undergo nucleophilic aromatic substitution due to its electron-deficient nature. For example:
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Sulfonation : Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine as a base, yielding sulfonamide derivatives .
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Acetylation : Electrophilic substitution at the pyridine nitrogen (e.g., with acetyl chloride).
Nitro Group Reduction
The nitrophenyl group can be reduced to an amine under catalytic hydrogenation (e.g., H₂/Pd-C) or using reagents like sodium borohydride (NaBH₄) in acidic conditions.
Coupling Reactions
The thiazole ring may participate in C–H activation or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form new carbon-carbon bonds .
Physicochemical and Spectral Characterization
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₀N₄O₃S |
| Molecular Weight | 358.36 g/mol |
| IR Peaks | - C=S (1456 cm⁻¹) - C=N (1644 cm⁻¹) - C=O (1637 cm⁻¹) |
| ¹H-NMR (DMSO-d₆) | - δ 8.66–7.91 (m, 4H, pyridine) - δ 7.66–8.24 (m, 4H, aromatic) - δ 5.67 (s, 1H, ethylene) |
| MS | [M]+ at m/z 358 |
Data adapted from similar thiazole-pyridine derivatives .
Reaction Monitoring and Optimization
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TLC : Used to track reaction progress.
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NMR/IR : Confirm structural integrity (e.g., C=S stretch at ~1456 cm⁻¹) .
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Yield factors : Acidic conditions (e.g., HOAc) and elevated temperatures (130°C) enhance coupling efficiency .
Structural Variants and Derivatives
Several derivatives with modified substituents have been studied:
Scientific Research Applications
Medicinal Chemistry
Drug Development
2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine serves as a promising lead compound in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance its efficacy against specific biological targets. Thiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them valuable in drug discovery efforts .
Biological Activity
Research has shown that thiazole derivatives like 2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine exhibit significant antimicrobial properties. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effectiveness against various pathogens. The following table summarizes the antimicrobial activity of related thiazole compounds:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 12 | Candida albicans |
This data suggests that thiazole derivatives can be effective at low concentrations, highlighting their potential for therapeutic applications in treating infections .
Anticancer Research
Mechanism of Action
The anticancer properties of thiazole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's interaction with various biochemical pathways contributes to its cytotoxic effects. For example, molecular docking studies have demonstrated favorable binding interactions with key enzymes involved in cancer progression .
Case Studies
Recent studies have evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines. One study found that specific derivatives exhibited significant growth inhibition against human cancer cell lines, with IC50 values comparable to established chemotherapeutics. These findings underscore the potential of 2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine as a candidate for further development as an anticancer agent .
Industrial Applications
Synthesis of Complex Organic Molecules
In addition to its biological applications, 2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine can be utilized as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to serve as a building block for developing new materials with specialized properties .
Mechanism of Action
The mechanism of action of 2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Antiparasitic Thiazole Derivatives
- 2-(2-(Pyridin-2-ylmethylene)hydrazinyl)-4-(3-nitrophenyl)-1,3-thiazole (LpQM-31): This analog, differing by a hydrazinylidene group, exhibited potent activity against Trypanosoma cruzi (Chagas disease) with an IC50 of 1.62 μM and a selectivity index (SI) >50, outperforming other derivatives in the same series. The 3-nitrophenyl group likely enhances electron-withdrawing effects, improving target binding .
Antifungal Thiazolyl Hydrazones
- 2-[(1Z)-[2-(4-Methyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]methyl]pyridine :
Demonstrated MIC values of 8 μg/mL against Cryptococcus neoformans and 16 μg/mL against Candida albicans. The pyridine-thiazole core is critical, but substituents like methyl groups modulate solubility and membrane penetration . - 4-[(1Z)-{2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-2,6-dimethoxy-phenol: Showed exceptional antifungal activity (MIC = 0.5 μg/mL against C. neoformans), highlighting the role of halogenated aryl groups in enhancing potency .
Antimicrobial Pyridine-Thiazolidine Hybrids
- 6-Benzimidazol-2-yl-4-(aryl)-2-[2-(3-nitrophenyl)-4-oxo(1,3-thiazolidin-3-yl)]pyridine-3-carbonitriles: These hybrids demonstrated broad-spectrum antibacterial and antifungal activity. The 3-nitrophenyl group, combined with a thiazolidinone ring, likely disrupts microbial cell wall synthesis .
Structural and Functional Differences
Key Observations:
- Electron-Withdrawing Groups : The 3-nitrophenyl substituent enhances binding to parasitic or microbial targets by increasing electrophilicity .
- Hybrid Scaffolds: Compounds combining pyridine with benzimidazole or thiazolidinone show broader activity, suggesting synergistic effects .
- Substituent Flexibility : Halogenation (e.g., Cl in ) or methoxy groups () significantly improves antifungal potency.
Pharmacological Selectivity
- Selectivity Indices : Derivatives like LpQM-31 (SI >50) highlight the importance of minimizing cytotoxicity to mammalian cells while retaining efficacy against pathogens .
Biological Activity
2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and applications based on recent research findings.
Synthesis
The synthesis of 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine typically involves multi-step organic reactions. Key steps include:
- Thiazole Ring Formation : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving α-haloketones and thioamides under acidic conditions.
- Introduction of the Nitrophenyl Group : This is achieved through nitration reactions using concentrated nitric and sulfuric acids.
- Final Coupling : The thiazole-nitrophenyl intermediate is coupled with a pyridine derivative using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. Specifically, 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine has been tested against various pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.75 | 1.5 |
These results suggest that the compound has a strong inhibitory effect on bacterial and fungal growth .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of topoisomerase enzymes or interference with DNA replication processes .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
These findings highlight its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has also demonstrated anti-inflammatory effects in animal models. In a study evaluating paw swelling in rats, it showed comparable efficacy to standard anti-inflammatory drugs like diclofenac .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of thiazole-pyridine compounds, including 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its use as an antimicrobial agent .
- Anticancer Research : Another research focused on the cytotoxicity of this compound against different cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]pyridine?
- Methodology : A common approach involves cyclocondensation of 3-nitrobenzaldehyde with thioamide precursors to form the thiazole ring, followed by coupling with pyridine derivatives. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (as used in analogous heterocyclic syntheses) can enhance reaction efficiency under mild conditions . Intermediate purification via column chromatography and characterization by NMR (¹H/¹³C) and HRMS is critical to confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons (δ 7.0–9.0 ppm) and thiazole/pyridine ring signals. Compare with data from structurally similar compounds like 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)chromenone derivatives .
- FT-IR : Identify nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C=N/C=C vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the thiazole-pyridine linkage, as demonstrated for related aryl-thiazole hybrids .
Q. What are the key intermediates in its synthesis?
- Critical Intermediates :
- 3-Nitrophenyl-substituted thioamide : Prepared via condensation of 3-nitrobenzaldehyde with thiourea derivatives.
- 2-Pyridyl thiazole precursor : Synthesized via Hantzsch thiazole formation, with regioselectivity controlled by electron-withdrawing nitro groups .
Advanced Research Questions
Q. How can contradictory NMR data for thiazole-pyridine derivatives be resolved?
- Analytical Workflow :
Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping aromatic signals. For example, HMBC correlations can confirm connectivity between thiazole C-2 and pyridine C-4 .
Use variable-temperature NMR to mitigate signal broadening caused by conformational exchange in the nitro-thiazole moiety .
Cross-validate with computational NMR (DFT calculations) using software like Gaussian to predict chemical shifts .
Q. What experimental design principles optimize catalytic synthesis yields?
- Optimization Strategies :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to reduce side reactions in cyclocondensation steps. Monitor yields via HPLC .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for nitro group stability. DMSO may enhance solubility but risks nitro reduction at high temperatures .
- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track nitro group consumption and thiazole ring formation .
Q. How can computational methods predict electronic properties relevant to bioactivity?
- Computational Approaches :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group and charge distribution on the thiazole ring .
- Molecular Docking : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Prioritize conformers with low torsional strain in the pyridine-thiazole linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
